![molecular formula C14H18FN3 B15051878 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with an ethyl and a methyl group, as well as a fluorophenyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents used in the synthesis are chosen to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the substituents are oxidized.
Reduction: Reduction reactions can target the nitrogens in the pyrazole ring or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or aryl halides are used for substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Lacks the fluorophenyl group, making it less versatile in terms of biological activity.
3-fluorophenylmethylamine: Lacks the pyrazole ring, which is crucial for the compound’s unique properties.
1-ethyl-3-methyl-4-phenyl-1H-pyrazole: Similar structure but without the fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine is unique due to the combination of the pyrazole ring and the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H18FN3 |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C14H18FN3/c1-3-18-10-13(11(2)17-18)9-16-8-12-5-4-6-14(15)7-12/h4-7,10,16H,3,8-9H2,1-2H3 |
Clé InChI |
PRPKNZBSGIODOH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)

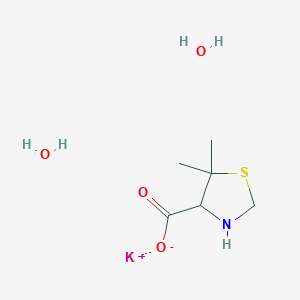
![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)
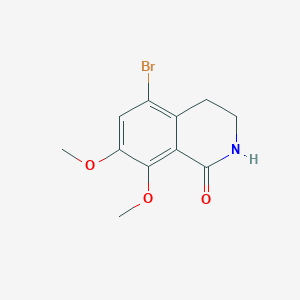

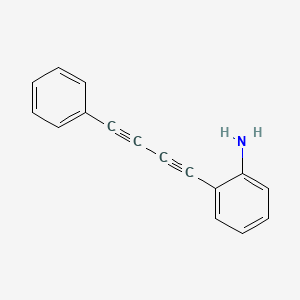
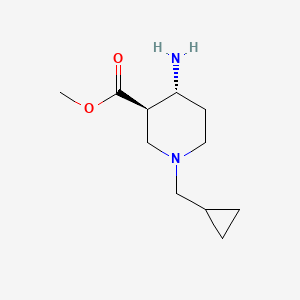
![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)

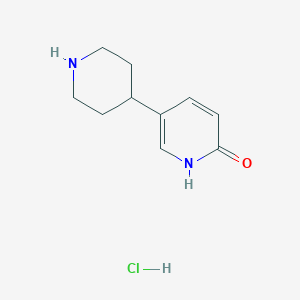
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)
